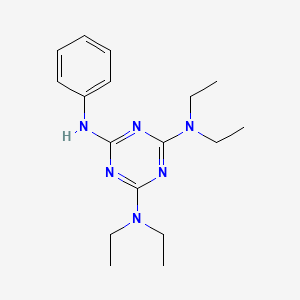
ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate, also known as EOPC, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. EOPC belongs to the phenothiazine family and has a unique structure that makes it a promising compound for further research.
Mecanismo De Acción
The mechanism of action of ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate is not fully understood. However, studies have shown that ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate can induce apoptosis (programmed cell death) in cancer cells by generating reactive oxygen species. ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate can induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate can reduce tumor growth and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate in lab experiments is its unique structure, which makes it a promising compound for further research. However, one limitation is that the mechanism of action of ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate is not fully understood, which may hinder its potential applications in certain fields.
Direcciones Futuras
There are several future directions for research on ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate. One direction is to further investigate its anti-inflammatory and anti-cancer properties and to explore its potential as a therapeutic agent. Another direction is to study its fluorescent properties and to develop new applications for its use as a fluorescent probe. Additionally, research could focus on using ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate as a precursor for the synthesis of novel materials with unique properties.
Métodos De Síntesis
Ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate can be synthesized through a multi-step process that involves the reaction of phenothiazine with ethyl chloroformate and sodium hydroxide. The resulting product is then further reacted with hydrogen peroxide to yield ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate.
Aplicaciones Científicas De Investigación
Ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate has been extensively studied for its potential applications in various fields, including medicine, biology, and material science. In medicine, ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate has been shown to exhibit anti-inflammatory and anti-cancer properties. In biology, ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate has been used as a fluorescent probe for the detection of reactive oxygen species. In material science, ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate has been used as a precursor for the synthesis of novel materials.
Propiedades
IUPAC Name |
ethyl N-(5-oxo-10H-phenothiazin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-2-20-15(18)16-10-7-8-14-12(9-10)17-11-5-3-4-6-13(11)21(14)19/h3-9,17H,2H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXCIVPWYDVLGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354437 |
Source


|
| Record name | AC1LGM1I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62152-20-9 |
Source


|
| Record name | AC1LGM1I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5838000.png)


![3-{[(4-chlorophenyl)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5838020.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5838034.png)
![1-[3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione](/img/structure/B5838042.png)
![N-(4-methoxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5838055.png)
![4-{[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5838061.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-cyclohexylacetamide](/img/structure/B5838068.png)


![4-{[(3-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5838092.png)

![2-(2-chlorophenoxy)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5838107.png)